Acide 6-cétolithocholique

Vue d'ensemble

Description

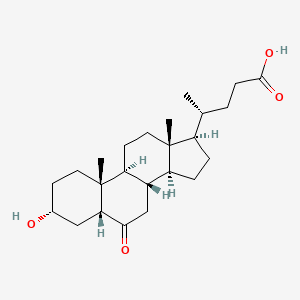

L'acide 6-cétolithocholique est un métabolite de l'acide lithocholique, un acide biliaire secondaire. Il est formé à partir de l'acide lithocholique par l'action des enzymes du cytochrome P450, notamment CYP3A1 et CYP3A2 . Ce composé a une formule moléculaire de C24H38O4 et une masse molaire de 390,6 g/mol

Applications De Recherche Scientifique

Biochemical Research

Mechanism of Action

- 6-Oxolithocholic acid is formed through the enzymatic conversion of lithocholic acid by cytochrome P450 enzymes (CYP3A1 and CYP3A2) . This transformation affects bile acid homeostasis, lipid metabolism, and inflammation pathways.

- The compound can modulate cholesterol metabolism and regulate lipid transporters, influencing various cellular processes .

Research Applications

- Analytical Chemistry : Used as a reference standard for studying bile acid metabolism.

- Cell Biology : Investigated for its effects on cell viability and apoptosis, particularly in hepatocytes .

- Pharmacology : Explored for therapeutic effects in liver diseases and metabolic disorders .

Medical Applications

Therapeutic Potential

- Liver Diseases : Studies suggest that 6-oxolithocholic acid may have protective effects against liver injury due to its cytotoxic properties. It has been shown to induce apoptosis selectively in liver cells, making it a candidate for further investigation in liver pathology .

- Cholestatic Diseases : Research indicates altered bile acid profiles in cholestatic conditions, with implications for using bile acids like 6-oxolithocholic acid as biomarkers or therapeutic agents .

| Condition | Effect of 6-Oxolithocholic Acid |

|---|---|

| Liver Injury | Induces apoptosis in hepatocytes |

| Cholestatic Diseases | Potential biomarker for diagnosis |

Industrial Applications

Pharmaceutical Development

- The compound is utilized in the synthesis of pharmaceutical agents targeting bile acid receptors and metabolic pathways. Its derivatives are being explored for their potential to serve as modulators in drug development .

Biochemical Reagents

- In industrial settings, 6-oxolithocholic acid functions as a biochemical reagent for various applications, including studies on lipid metabolism and cellular signaling pathways .

Case Studies

Case Study on Hepatotoxicity

A study investigated the cytotoxic effects of 6-oxolithocholic acid on human hepatocytes. Results indicated that at specific concentrations, the compound induced significant apoptosis, suggesting its role in liver disease modeling and potential therapeutic applications .

Case Study on Bile Acid Metabolism

In a clinical setting, alterations in bile acid profiles were observed in patients with cholestatic liver disease. The study highlighted the potential of using bile acids like 6-oxolithocholic acid as diagnostic markers due to their altered concentrations compared to healthy controls .

Mécanisme D'action

- It is formed from lithocholic acid through enzymatic conversion by cytochrome P450 (CYP) isoforms, specifically CYP3A1 and CYP3A2 .

- These interactions can lead to changes in bile acid homeostasis, lipid metabolism, and inflammation .

- Downstream effects include altered cholesterol metabolism, regulation of lipid transporters, and modulation of bile acid receptors .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is known to interact with several enzymes and proteins involved in bile acid metabolism. It is a substrate for enzymes such as 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which plays a crucial role in its oxidoreduction . This interaction is essential for maintaining the balance of bile acids in the liver and other tissues. Additionally, 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid can inhibit the synthesis of endogenous bile acids and the secretion of bile cholesterol .

Cellular Effects

3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid has been shown to influence various cellular processes. It can be absorbed by cells and has been found to inhibit the production of endogenous bile acids . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of nuclear receptors such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (TGR5), which are involved in regulating bile acid homeostasis and metabolic processes .

Molecular Mechanism

The molecular mechanism of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid involves its interaction with specific biomolecules. It binds to nuclear receptors like FXR and TGR5, leading to the activation or inhibition of target genes involved in bile acid synthesis and metabolism . Additionally, this compound can inhibit enzymes such as 11β-HSD1, affecting the conversion of active and inactive forms of bile acids . These interactions result in changes in gene expression and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid can accumulate in cells and tissues, leading to sustained effects on bile acid metabolism and cellular processes . Long-term exposure to this compound may result in alterations in gene expression and metabolic flux.

Dosage Effects in Animal Models

The effects of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid vary with different dosages in animal models. At low doses, it can modulate bile acid metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including liver damage and disruption of bile acid homeostasis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without toxicity.

Metabolic Pathways

3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is involved in several metabolic pathways related to bile acid synthesis and metabolism. It interacts with enzymes such as 11β-HSD1 and nuclear receptors like FXR and TGR5, influencing the conversion and regulation of bile acids . This compound can affect metabolic flux and the levels of various metabolites, contributing to the overall regulation of bile acid homeostasis.

Transport and Distribution

The transport and distribution of 3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and accumulate in specific tissues, such as the liver . Its distribution is influenced by factors such as lipid solubility and the presence of transport proteins that facilitate its movement within the body.

Subcellular Localization

3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic Acid is localized in various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications. These factors direct the compound to specific organelles, where it can exert its effects on bile acid metabolism and cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide 6-cétolithocholique peut être synthétisé à partir de l'acide lithocholique par hydroxylation par les enzymes du cytochrome P450 hépatique . La réaction implique l'introduction d'un groupe céto à la 6e position de la molécule d'acide lithocholique. Les conditions de réaction comprennent généralement la présence d'enzymes du cytochrome P450, d'oxygène et de cofacteurs tels que le NADPH.

Méthodes de production industrielle

La production industrielle de l'this compound n'est pas bien documentée. Il est probable que le processus implique l'utilisation de techniques de biotransformation, où l'acide lithocholique est converti en this compound à l'aide de systèmes microbiens ou enzymatiques. Cette méthode est avantageuse en raison de sa spécificité et de son efficacité dans la production du composé souhaité.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 6-cétolithocholique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour former d'autres métabolites.

Réduction : Il peut être réduit pour former de l'acide lithocholique ou d'autres dérivés réduits.

Substitution : Le groupe hydroxyle à la 3e position peut être substitué par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle et le tribromure de phosphore peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Formation de dérivés d'acides biliaires plus oxydés.

Réduction : Formation d'acide lithocholique et d'autres acides biliaires réduits.

Substitution : Formation de dérivés d'acides biliaires substitués avec différents groupes fonctionnels.

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour l'étude du métabolisme des acides biliaires.

Biologie : Enquête sur son rôle dans les processus cellulaires et ses effets sur la viabilité cellulaire et l'apoptose.

Médecine : Étudié pour ses effets thérapeutiques potentiels dans les maladies du foie et son rôle dans le métabolisme des acides biliaires.

Mécanisme d'action

L'this compound exerce ses effets par des interactions avec diverses cibles moléculaires et voies. Il est connu pour interagir avec les récepteurs nucléaires tels que le récepteur de la vitamine D et le récepteur X du pregnane, qui jouent un rôle dans la régulation du métabolisme des acides biliaires et des processus de détoxification . Le composé peut également induire l'apoptose dans certains types de cellules, en particulier les hépatocytes, par l'activation des voies apoptotiques .

Comparaison Avec Des Composés Similaires

L'acide 6-cétolithocholique est similaire à d'autres acides biliaires tels que l'acide lithocholique, l'acide chenodésoxycholique et l'acide ursodésoxycholique. Il est unique en raison de la présence d'un groupe céto à la 6e position, qui confère des propriétés chimiques et biologiques distinctes .

Composés similaires

Acide lithocholique : Un acide biliaire secondaire à partir duquel l'this compound est dérivé.

Acide chenodésoxycholique : Un acide biliaire primaire impliqué dans l'émulsification des graisses.

Acide ursodésoxycholique : Un acide biliaire utilisé dans le traitement de certaines maladies du foie.

La structure et les propriétés uniques de l'this compound en font un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.

Activité Biologique

6-Oxolithocholic acid (6-oxoLCA) is a derivative of lithocholic acid (LCA), a bile acid that has garnered interest for its diverse biological activities. This article delves into the biological activity of 6-oxoLCA, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Overview of Lithocholic Acid and Its Derivatives

Lithocholic acid is a monohydroxy bile acid produced by intestinal microbiota. It plays a crucial role in the gut-liver axis, influencing metabolic processes and immune responses. Recent studies have shown that LCA and its derivatives, including 6-oxoLCA, exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects under specific conditions .

Nuclear Receptor Modulation

6-OxoLCA has been identified as a potent modulator of nuclear receptors such as RORγt, which is involved in T cell differentiation. Research indicates that 6-oxoLCA binds to RORγt with an equilibrium dissociation constant (K_D) of approximately 1.08 μM, suggesting significant affinity and potential for influencing immune responses . This interaction is particularly relevant in the context of autoimmune disorders where Th17 cell differentiation plays a critical role.

Impact on Gut Microbiota

6-OxoLCA influences gut microbiota composition and functionality. Studies show that oral administration alters the population of hepatic Kupffer cells, enhancing anti-inflammatory M2 macrophages while reducing pro-inflammatory M1 macrophages . This shift may contribute to improved gut health and reduced systemic inflammation.

Table 1: Biological Activities of 6-Oxolithocholic Acid

Case Studies

-

Immunomodulatory Effects

A study demonstrated that 6-oxoLCA significantly inhibited Th17 cell differentiation, which is crucial for managing autoimmune diseases. The compound's ability to modulate cytokine production highlights its potential as a therapeutic agent in inflammatory conditions . -

Cancer Research

In vitro studies have shown that 6-oxoLCA can induce apoptosis in various cancer cell lines by destabilizing cyclin D1 levels, thereby inhibiting cell proliferation . This suggests a promising avenue for cancer therapy. -

Gut-Liver Axis Regulation

Research has indicated that 6-oxoLCA can regulate the gut-liver axis by enhancing intestinal barrier function and influencing the gut microbiome. This regulation is vital for maintaining liver health and preventing diseases associated with dysbiosis .

Propriétés

IUPAC Name |

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-20,25H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZBXKZZDYMDCJ-IJPFKRJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60946753 | |

| Record name | 3-Hydroxy-6-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2393-61-5 | |

| Record name | 6-Ketolithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6-oxocholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60946753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5β-Cholanic acid-3α-ol-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-KETOLITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR1VF7TT2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the biotransformation of lithocholic acid, and how is 6-ketolithocholic acid involved?

A: Lithocholic acid is a secondary bile acid known for its hepatotoxicity. Understanding its metabolic pathways is crucial for developing strategies to mitigate its harmful effects. Research shows that hepatic microsomal oxidation, primarily mediated by cytochrome P450 (P450) enzymes, plays a significant role in detoxifying lithocholic acid [, , ]. 6-Ketolithocholic acid (3alpha-Hydroxy-6-oxo-5beta-cholan-24-oic acid) has been identified as a minor metabolite produced during this biotransformation process, particularly in humans []. While not the major metabolite, its formation contributes to the overall detoxification of lithocholic acid.

Q2: Which enzymes are primarily responsible for the formation of 6-ketolithocholic acid from lithocholic acid in humans?

A: Research utilizing human liver microsomes and recombinant P450 enzymes has identified CYP3A4 as the main enzyme responsible for 6-ketolithocholic acid formation from lithocholic acid []. This finding highlights the significance of CYP3A4 in the hepatic metabolism and detoxification of lithocholic acid.

Q3: Besides 6-ketolithocholic acid, what are the other metabolites of lithocholic acid produced by human liver microsomes, and how do their formation rates compare?

A: Human liver microsomes produce several lithocholic acid metabolites. In descending order of formation rate, they are: 3-ketocholanoic acid, hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and lastly, 6-ketolithocholic acid []. This indicates that while 6-ketolithocholic acid is formed, other metabolic pathways, particularly the formation of 3-ketocholanoic acid, are favored in the hepatic microsomal biotransformation of lithocholic acid.

Q4: What is the potential impact of identifying these lithocholic acid metabolic pathways on future research and therapeutic development?

A4: A thorough understanding of lithocholic acid metabolism, including the formation of metabolites like 6-ketolithocholic acid, is crucial for several reasons. Firstly, it helps to understand the mechanisms of lithocholic acid-induced hepatotoxicity. Secondly, it can aid in developing strategies to enhance the detoxification of lithocholic acid, potentially through modulating the activity of enzymes like CYP3A4. Lastly, this knowledge may contribute to the development of new therapeutic interventions for cholestatic liver diseases, where lithocholic acid accumulation plays a significant role.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.